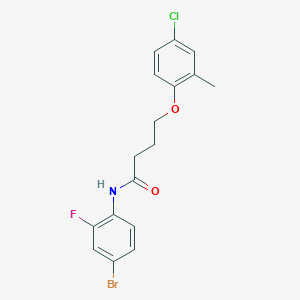
2-(4-ethoxyphenyl)-5-(4-pentylcyclohexyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-5-(4-pentylcyclohexyl)pyridine, commonly known as EPC or GW405833, is a synthetic compound that belongs to the class of pyridine derivatives. EPC is primarily used for scientific research purposes and has been found to have potential applications in various fields such as neuroscience, cancer research, and drug discovery.
Wirkmechanismus
EPC exerts its effects by binding to and modulating the activity of certain ion channels and receptors in the body. Specifically, EPC has been found to activate the TRPV1 receptor, which is involved in the regulation of pain and inflammation. EPC has also been shown to inhibit the activity of the CB1 receptor, which is involved in the regulation of appetite, mood, and addiction.
Biochemical and physiological effects:
EPC has been found to have a number of biochemical and physiological effects in the body. In animal studies, EPC has been shown to reduce pain and inflammation, improve cognitive function, and inhibit tumor growth. EPC has also been found to have a low toxicity profile, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EPC in lab experiments is its high potency and specificity for certain ion channels and receptors. EPC has also been found to have a low toxicity profile, making it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using EPC in lab experiments is its high cost, which may limit its accessibility to researchers with limited funding.
Zukünftige Richtungen
There are a number of potential future directions for research on EPC. One area of interest is the development of EPC-based drugs for the treatment of pain, inflammation, and cancer. Another area of interest is the further elucidation of EPC's mechanism of action and its effects on various ion channels and receptors in the body. Additionally, more research is needed to determine the long-term safety and efficacy of EPC in humans.
Synthesemethoden
EPC can be synthesized using a multi-step process that involves the reaction of 4-ethoxybenzaldehyde and 4-pentylcyclohexanone with ammonium acetate and acetic anhydride. The resulting product is then subjected to cyclization and hydrogenation to obtain EPC in its pure form.
Wissenschaftliche Forschungsanwendungen
EPC has been extensively studied for its potential applications in various scientific fields. In neuroscience, EPC has been found to modulate the activity of certain ion channels and receptors that are involved in the regulation of pain, anxiety, and addiction. EPC has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer research.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-5-(4-pentylcyclohexyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO/c1-3-5-6-7-19-8-10-20(11-9-19)22-14-17-24(25-18-22)21-12-15-23(16-13-21)26-4-2/h12-20H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKKZWVYBVQJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CN=C(C=C2)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5173398.png)


![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B5173407.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5173412.png)

![N,N-dimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5173421.png)
![3-{[(2-isopropoxyethyl)amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5173425.png)

![1-benzyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5173443.png)

![2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5173450.png)
![11-(2,3-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5173453.png)
![N-(4-methylphenyl)-2-(5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5173464.png)